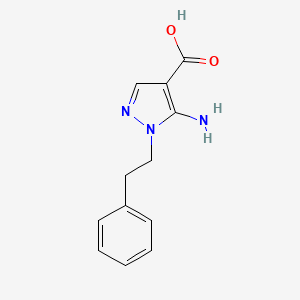

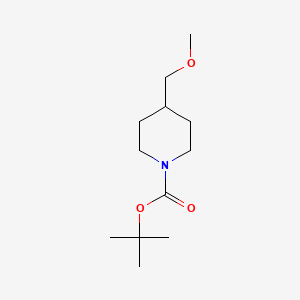

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

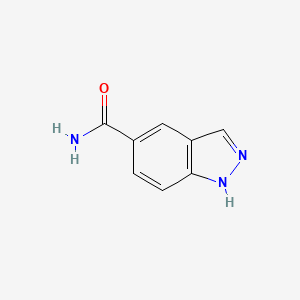

The compound of interest, 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one, is a derivative of 2H-chromen-2-one, which is a chromene with a ketone group at the second position. Chromenes are a class of organic compounds with potential biological activities, and modifications on their structure can lead to various applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 2H-chromen-2-one derivatives has been reported using 4-hydroxycoumarine as a starting material. For instance, the synthesis of new 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones derivatives was achieved, and their structures were confirmed by various spectroscopic methods including UV, IR, 1H, 13C-NMR, NOESY, and HMBC NMR spectra . Although the specific synthesis of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one is not detailed, similar synthetic routes could potentially be applied.

Molecular Structure Analysis

The molecular structure of chromene derivatives can vary significantly. For example, the crystal structure of a related compound, 4-(4-methoxyphenyl)-7,7-dimethyl-2-methylamino-3-nitro-7,8-dihydro-4H-chromen-5(6H)-one, shows that the chromene moiety adopts an envelope conformation, and the methoxyphenyl ring is orthogonal to the mean plane of the chromene moiety . Such structural details are crucial for understanding the reactivity and interaction of these molecules with biological targets.

Chemical Reactions Analysis

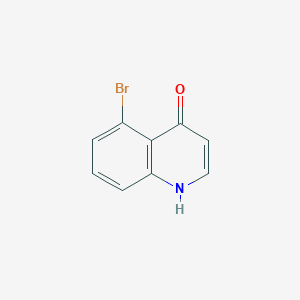

The electrochemical behavior of chromene derivatives has been studied, revealing insights into their chemical reactivity. For example, the electrochemical reduction of 4-(bromomethyl)-7-methoxy-2H-chromen-2-one shows scission of the carbon-bromine bond and reductions of the resulting products . These findings suggest that the electrochemical properties of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one could also be of interest, particularly in the context of reductive cleavage reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives can be inferred from their molecular structure and reactivity. The UV absorption spectra of the synthesized 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones showed strong absorption bands, which are characteristic of the π-π* transitions of the oxadiazole group . Additionally, the crystal structure of another derivative, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, indicates intramolecular hydrogen bonding between hydroxyls and carbonyls . These properties are important for understanding the solubility, stability, and potential interactions of 4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one with other molecules.

科学的研究の応用

Antibacterial Activities Innovative derivatives, such as thiazole substituted coumarins, have been synthesized and demonstrated considerable antibacterial and antifungal activities, indicating their potential in microbial infection treatment (Parameshwarappa et al., 2009).

Sensing and Probing Applications

Chromium Detection in Living Cells A derivative, namely 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one, has been applied as a highly sensitive probe for Cr3+ detection, demonstrating potential in living cell imaging due to its ability to shift fluorescence from green to colorless upon interaction with Cr3+ ions (Mani et al., 2018).

Cu-Selective Fluorescent Sensing Coumarin-pyrene conjugates have been developed as selective fluorescent probes for Cu2+ ions, indicating their applicability in biological sample analysis. The fluorescence quenching response of these probes upon interaction with Cu2+ ions demonstrates their potential in biological and environmental monitoring (Wani et al., 2016).

Therapeutic Potential and Biological Interactions

Alzheimer's Disease Treatment Certain coumarin-based derivatives have been identified as potential treatments for Alzheimer's disease, especially those derivatives that inhibit acetylcholinesterase and butyrylcholinesterase. These compounds show non-neurotoxic behavior and have the potential to modify the course of the disease (Montanari et al., 2016).

Fluorescence and Photophysical Properties Derivatives such as 3-(4-(Arylethynyl)phenyl)-7-(diethylamino)-2H-chromen-2-ones exhibit high fluorescence quantum yields and strong fluorescence even in solid states, making them suitable for applications in material sciences and as fluorescent materials (Shimasaki et al., 2021).

Bisulfite Detection in Living Cells A ratiometric fluorescent probe has been developed for the selective detection of bisulfite in living cells. This probe demonstrates a quick and accurate response, highlighting its potential for intracellular studies and environmental monitoring (Chen et al., 2017).

特性

IUPAC Name |

4-(diethylaminomethyl)-7-methoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-16(5-2)10-11-8-15(17)19-14-9-12(18-3)6-7-13(11)14/h6-9H,4-5,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXJDKDOUEPBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC(=O)OC2=C1C=CC(=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Diethylamino)methyl)-7-methoxy-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)